1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine
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Overview
Description
“1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine” is a complex organic compound. It belongs to the class of pyrazolo[3,4-d]pyrimidines, which are aromatic heterocyclic compounds . Pyrazolo[3,4-d]pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
Adenosine Receptor Affinity and Selectivity Profiles
New derivatives of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine, substituted with aryl(alkyl)amino- and 4-substituted-piperazin-1-yl- moieties, have been synthesized to target human adenosine A1 and A2A receptor subtypes. These compounds show significant affinity and selectivity towards these receptors, providing insights into the structural requirements for adenosine receptor binding and activity. This research could contribute to the development of new therapeutic agents targeting neurological disorders and cardiovascular diseases (Squarcialupi et al., 2017).
Functional Fluorophores Development
Pyrazolo[1,5-a]pyrimidines have been used as key intermediates in the synthesis of novel functional fluorophores. These compounds exhibit large Stokes shifts and high quantum yields, making them potential candidates for use as fluorescent probes in biological and environmental applications. The ability to detect relevant species with these hybrid systems could advance imaging techniques and analytical methods (Castillo et al., 2018).
Antimicrobial and Anti-inflammatory Agents
Derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. These compounds show promising activity against various bacterial and fungal strains, offering potential for the development of new antimicrobial agents. Additionally, some derivatives demonstrate significant anti-inflammatory activity, suggesting their utility in the treatment of inflammatory conditions (Aggarwal et al., 2014).
Antiproliferative and Enzyme Inhibition
Several pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their antiproliferative activity against various cancer cell lines, as well as their ability to inhibit specific enzymes such as acetylcholinesterase. These compounds have shown significant effects in inhibiting cell growth and enzyme activity, indicating their potential as therapeutic agents in cancer treatment and neurodegenerative diseases (Romdhane et al., 2016).
Mechanism of Action
Target of Action
Pyridopyrimidine derivatives, a class of compounds to which this molecule belongs, have been shown to interact with several therapeutic targets . For instance, they have been found to inhibit dihydrofolate reductase (DHFR), various kinases such as tyrosine-protein kinase transforming protein Abl or MAP kinases, and biotin carboxylase .
Mode of Action
Similar pyrimidine derivatives have been reported to exert their anticancer potential through different action mechanisms, including inhibiting protein kinases . These enzymes are essential for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
They are involved in the de novo synthesis of purines and pyrimidines, reduction of nucleotides to deoxynucleotides, and recycling of purine bases .
Pharmacokinetics
It’s mentioned that the degree of lipophilicity of similar compounds, ie, their affinity for a lipid environment, allows them to diffuse easily into cells .
Result of Action
Similar pyrimidine derivatives have shown significant cytotoxic activities against various cell lines . They have been found to alter cell cycle progression and induce apoptosis within cells .
Biochemical Analysis
Biochemical Properties
1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine, like other pyrimidine derivatives, can interact with various enzymes and proteins. For instance, some pyrimidine derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism
Cellular Effects
Given the known activities of similar pyrimidine derivatives, it is plausible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-(2-methylphenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-13-7-3-4-8-15(13)22-17-14(11-20-22)16(18-12-19-17)21-9-5-2-6-10-21/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNSKZXOGXEZRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.